erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Overview
Description
Adenosine Deaminase Inhibitor is any substance that inhibits adenosine deaminase, an enzyme involved with the degradation of adenine in purine metabolism and that acts as a positive regulator of T-cell coactivation.
Mechanism of Action
Target of Action
EHNA hydrochloride primarily targets two enzymes: cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA) . PDE2 is an enzyme that breaks down the secondary messenger molecules cAMP and cGMP, which are involved in a variety of cellular responses. ADA, on the other hand, is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various biochemical processes, including energy transfer and signal transduction .
Mode of Action
EHNA hydrochloride acts as a dual inhibitor of PDE2 and ADA . It inhibits the activity of PDE2, thereby increasing the levels of cAMP and cGMP in cells . This can amplify the cellular responses mediated by these secondary messengers. EHNA hydrochloride also inhibits ADA, leading to an increase in adenosine levels, which can have various effects depending on the cellular context .
Biochemical Pathways
By inhibiting PDE2 and ADA, EHNA hydrochloride affects several biochemical pathways. The increase in cAMP and cGMP levels can enhance the signaling pathways that these molecules are involved in, leading to various downstream effects . The inhibition of ADA and the resulting increase in adenosine levels can also impact numerous biochemical processes, given the widespread role of adenosine in the body .
Result of Action
The inhibition of PDE2 and ADA by EHNA hydrochloride can lead to a variety of cellular and molecular effects. For instance, it has been reported to suppress the spontaneous differentiation of human embryonic stem cells in feeder-free conditions . This suggests that EHNA hydrochloride could be useful in stem cell research and regenerative medicine .
Biochemical Analysis
Biochemical Properties
EHNA hydrochloride exerts a concentration inhibition of the cGMP-stimulated PDE2 activity . It interacts with enzymes such as PDE2 and ADA . EHNA hydrochloride exhibits normal Michaelian kinetics of inhibition for the cyclic GMP-stimulated PDE2 activity .
Cellular Effects
EHNA hydrochloride plays roles in mediating diverse pharmacological responses, including antiviral, antitumour and antiarrhythmic effects . It also suppresses spontaneous differentiation of human embryonic stem cells in feeder-free conditions .
Molecular Mechanism
EHNA hydrochloride completely ablates the ability of cyclic GMP to activate PDE2 activity, while having a much smaller inhibitory effect on the unstimulated PDE2 activity . It prevents dAdo degradation and increases mitochondrial dATP levels in fibroblasts .
Metabolic Pathways
EHNA hydrochloride is involved in the cGMP signaling pathway . It interacts with enzymes such as PDE2 and ADA
Properties
IUPAC Name |
(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-VZXYPILPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81408-45-9, 58337-38-5 | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EHNA HCl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LD6S82A2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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